molecular formula C13H12ClNO2 B6368379 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol CAS No. 1261939-83-6

2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol

Cat. No.: B6368379
CAS No.: 1261939-83-6
M. Wt: 249.69 g/mol
InChI Key: VVDMTADCJKXQTF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a 2-chloro-4-ethoxyphenyl substituent at position 2.

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-9-5-6-10(11(14)8-9)13-12(16)4-3-7-15-13/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDMTADCJKXQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683119
Record name 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-83-6
Record name 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-chloro-4-ethoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dechlorinated or reduced pyridine derivatives.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis based on substituent effects, molecular properties, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data Reference
2-(2-Chloro-4-ethoxyphenyl)pyridin-3-ol C₁₃H₁₂ClNO₂ 253.70 Cl (position 2), OCH₂CH₃ (position 4) Higher lipophilicity due to ethoxy; potential intermediate for drug synthesis. -
2-(2-Chloro-4-methylphenyl)pyridin-3-ol C₁₂H₁₀ClNO 219.66 Cl (position 2), CH₃ (position 4) Discontinued product; methyl group reduces steric hindrance vs. ethoxy.
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 243.67 Cl (position 4), OCH₃ (position 2) Methoxy group increases polarity; CAS 1017414-83-3, used in medicinal chemistry.
4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-2-ethyl-pyridin-3-ol C₁₄H₁₂ClFN₂O 278.71 Cl, F, ethyl, imino methyl LCMS: 279 (M+H); fluorine enhances electronegativity and binding affinity.
Substituted pyridines (e.g., nitro, bromo) Varies 466–545 NO₂, Br, OCH₃, etc. Melting points: 268–287°C; nitro groups increase polarity and reactivity.

Key Findings from Comparative Studies

  • Electronic Effects : Chlorine’s electron-withdrawing nature deshields adjacent protons in NMR (δH 7.2–8.5 ppm for aromatic protons) and alters reactivity in electrophilic substitutions .
  • Synthetic Routes : Analogous compounds are synthesized via condensation reactions between pyridine aldehydes and aryl amines, as seen in European patent procedures . For example, 3-hydroxy-pyridine carbaldehydes react with chloro-fluoro anilines to form imine derivatives, suggesting a plausible route for the target compound .
  • Biological Relevance : Pyridin-3-ol scaffolds are frequently explored in drug discovery for kinase inhibition or antimicrobial activity. For instance, 5-(4-chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3) is a candidate in medicinal chemistry due to its balanced polarity and hydrogen-bonding capacity .

Data Tables for Comparative Analysis

Table 1: Substituent Impact on Physicochemical Properties

Substituent Example Compound Effect on Properties
-OCH₂CH₃ (ethoxy) Target compound ↑ Lipophilicity; ↑ steric hindrance; moderate electron-donating.
-OCH₃ (methoxy) 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol ↑ Polarity; electron-donating; enhances hydrogen bonding.
-CH₃ (methyl) 2-(2-Chloro-4-methylphenyl)pyridin-3-ol Minimal electronic effect; ↓ steric hindrance vs. ethoxy.
-NO₂ (nitro) Nitro-substituted pyridines Strong electron-withdrawing; ↑ reactivity in nucleophilic substitutions; ↑ polarity.

Table 2: Analytical Data for Selected Compounds

Compound IR (C-O/C-Cl Stretching) ¹H NMR (δH, ppm) Melting Point (°C) Reference
Target compound (inferred) ~1250 (C-O), ~750 (C-Cl) Ethoxy: δ 1.4 (t), 4.0 (q); aromatic: δ 7.2–8.5 Not reported -
Substituted pyridines 1250–1300 (C-O), 700–750 (C-Cl) Varies by substituent; methoxy: δ 3.8 (s) 268–287
4-{[3-Chloro-4-fluoro...}-2-ethyl-pyridin-3-ol Not reported Ethyl: δ 1.3 (t), 2.7 (q); imino CH=N: δ 8.9 Not reported

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